5-(4-Chloro-3-fluorophenyl)-2-furoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chloro-3-fluorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXHTQNUWCZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218030 | |
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-58-2 | |
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893734-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Meerwein Arylation:a Classical and Effective Method for This Class of Compounds is the Meerwein Arylation.researchgate.netwikipedia.orgthis Reaction Involves the Addition of an Aryl Diazonium Salt to an Electron Rich Alkene or Heterocycle, Often Catalyzed by a Copper Salt.researchgate.netwikipedia.orgthe Synthesis of the Title Compound Would Likely Proceed As Follows:
Step 1: Diazotization. 4-Chloro-3-fluoroaniline would be treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form the corresponding diazonium salt.
Step 2: Arylation. The freshly prepared diazonium salt would then be reacted with 2-furoic acid in an aqueous medium, catalyzed by a copper(II) salt like copper(II) chloride. This step couples the 4-chloro-3-fluorophenyl group to the 5-position of the furan (B31954) ring. researchgate.net
Synthetic Methodologies and Strategies for 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid and Analogous Structures
Synthetic Pathways to the 5-Arylfuran-2-carboxylic Acid Core
The principal challenge in synthesizing the target compound lies in the regioselective formation of the bond between the furan (B31954) ring's C5 position and the substituted phenyl ring. Key strategies include direct arylation of a furan ring and cross-coupling reactions involving pre-functionalized precursors.
The Meerwein arylation is a classic and effective method for the arylation of electron-rich heterocycles like furan. wikipedia.org The reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, but it is also well-adapted for the arylation of furan derivatives. wikipedia.org This process is typically a radical reaction catalyzed by a metal salt, most commonly a copper salt. wikipedia.orgnumberanalytics.com The reaction of furan-2-carboxylic acid with an appropriate aryl diazonium salt provides a direct route to 5-arylfuran-2-carboxylic acids. researchgate.net
The fundamental mechanism begins with the reduction of the aryl diazonium salt by a copper(I) catalyst, which generates an aryl radical with the loss of nitrogen gas. numberanalytics.com This highly reactive aryl radical then adds to the furan ring, preferentially at the electron-rich C5 position. Subsequent steps lead to the final arylated product and regeneration of the catalyst. numberanalytics.com
The efficiency and yield of the Meerwein arylation are highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of catalyst, solvent, temperature, and the nature of the diazonium salt counter-ion. numberanalytics.comresearchgate.net The catalyst, typically a copper(II) salt like CuCl₂, facilitates the radical process. researchgate.net The reaction is successful only under conditions that allow for the formation of complex intermediates, indicating that simple redox catalysis is not the only factor at play. researchgate.net
Recent advancements have explored photocatalysis to induce the necessary one-electron reduction of the diazonium salt, offering a modern improvement over traditional methods. nih.govresearchgate.net Metal-free Meerwein arylations have also been developed, expanding the versatility of this reaction. nih.gov Optimizing these factors is crucial for maximizing the yield of the desired 5-arylfuran-2-carboxylic acid while minimizing side-product formation.
| Parameter | Variation | General Effect on Furan Arylation | Reference |
|---|---|---|---|
| Catalyst | Copper(I) vs. Copper(II) salts (e.g., CuCl₂) | Copper salts are crucial for the radical pathway. The choice of oxidation state and ligands can significantly affect reaction rate and selectivity. | numberanalytics.comresearchgate.net |
| Solvent | Aqueous, acetone (B3395972), organic mixtures | Solvent choice influences the solubility of reactants and the stability of radical intermediates. Yields are found to be solvent-dependent. | numberanalytics.comresearchgate.net |
| Temperature | Typically room temperature to moderate heating | Affects the rate of diazonium salt decomposition and subsequent radical reactions. Optimization is needed to balance reaction rate with the stability of intermediates. | numberanalytics.com |
| Diazonium Salt Anion | Chloride (Cl⁻), Tetrafluoroborate (BF₄⁻) | The counter-ion can influence the stability and reactivity of the diazonium salt, thereby affecting the overall reaction yield. | wikipedia.orgresearchgate.net |
Aryl diazonium salts are central to the Meerwein arylation and related processes, serving as potent aryl radical precursors. nih.govnih.gov They are typically generated in situ from the corresponding aniline (B41778)—in this case, 4-chloro-3-fluoroaniline—by treatment with nitrous acid (HONO), which is itself formed from a nitrite (B80452) salt (e.g., NaNO₂) and a strong acid.
The C-N bond in the diazonium group is weak, and upon one-electron reduction (often by a Cu(I) species), it readily undergoes fragmentation. numberanalytics.com This process results in the formation of a highly stable dinitrogen (N₂) molecule and the desired aryl radical. wikipedia.org This aryl radical is the key intermediate that attacks the furan ring to form the new carbon-carbon bond, making the diazonium salt the primary arylating agent in this synthetic strategy. wikipedia.orgresearchgate.net
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of C-C bonds. For the synthesis of 5-arylfuran-2-carboxylic acids, strategies like the Suzuki-Miyaura, Heck, and Sonogashira couplings represent powerful alternatives to direct arylation methods. These reactions typically involve the coupling of a 5-halo-2-furoic acid derivative with a suitable aryl partner.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of the target compound, this would involve the reaction of a 5-halo-2-furoic acid ester (e.g., methyl 5-bromo-2-furoate) with (4-chloro-3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. researchgate.net The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While typically used for arylating alkenes, it can be adapted for the arylation of heterocycles like furan. mdpi.com The reaction could involve coupling 4-chloro-3-fluoro-iodobenzene with a 2-furoic acid ester. The regioselectivity can be a challenge, but the reaction provides a pathway for direct arylation of the furan ring. mdpi.com
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to an aryl-furan single bond, it is invaluable for synthesizing alkynyl-substituted furans, which can be precursors to more complex heterocyclic systems or subsequently reduced to achieve the desired linkage. nih.gov For instance, coupling methyl 5-bromo-2-furoate with 1-ethynyl-4-chloro-3-fluorobenzene would yield an alkynyl-linked intermediate.
| Reaction | Furan Reactant | Aryl Reactant | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-2-furoic acid (or ester) | Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | libretexts.orgresearchgate.net |
| Heck | 2-Furoic acid (or ester) | Aryl halide (e.g., Ar-I) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | organic-chemistry.orgmdpi.com |
| Sonogashira | 5-Bromo-2-furoic acid (or ester) | Terminal Aryl Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | wikipedia.orgorganic-chemistry.org |
The availability of suitable precursors is essential for the successful synthesis of the target molecule. The primary starting material for many of these pathways is 2-furoic acid (furan-2-carboxylic acid).
2-Furoic acid can be synthesized through the oxidation of furfural (B47365). wikipedia.org The industrial route often employs the Cannizzaro reaction of furfural, which disproportionates it into 2-furoic acid and furfuryl alcohol. wikipedia.org Alternative methods include direct oxidation using various reagents or biocatalytic routes. wikipedia.orgorgsyn.org
For cross-coupling reactions, a halogenated derivative is required. 5-Bromo-2-furoic acid is a key intermediate that can be prepared by the direct bromination of 2-furoic acid. acs.org A typical procedure involves treating furan-2-carboxylic acid with bromine in a suitable solvent system, such as carbon tetrachloride and acetic acid, at an elevated temperature to afford the desired 5-bromo derivative. acs.org This precursor is then ready for use in Suzuki-Miyaura or Sonogashira coupling reactions. acs.orggoogle.com
Controlling the position of the aryl group on the furan ring is critical. The synthesis of the 5-substituted isomer is desired, and the chosen synthetic methodology inherently governs this regioselectivity.
In the Meerwein arylation , the reaction of furan-2-carboxylic acid is highly regioselective for the C5 position. researchgate.net The electron-withdrawing carboxylic acid group at the C2 position deactivates the adjacent C3 position towards radical attack. Consequently, the incoming aryl radical, generated from the diazonium salt, preferentially adds to the electron-rich and sterically accessible C5 position of the furan ring.
In cross-coupling strategies , regioselectivity is explicitly controlled by the starting materials. By using a precursor such as 5-bromo-2-furoic acid, the palladium-catalyzed coupling reaction is directed to occur exclusively at the C5 position where the halogen is located. acs.org This synthetic control makes cross-coupling methods highly reliable for achieving the desired 5-aryl regioisomer without ambiguity. The synthesis of polyfunctionalized furans with complete regioselectivity is a significant advantage of these modern catalytic methods. nih.gov
Meerwein Arylation Reactions for Furan-2-carboxylic Acids
Specific Synthetic Routes Towards 5-(4-Chloro-3-fluorophenyl)-2-furoic Acid
The synthesis of this compound, a halogenated phenyl furan carboxylic acid, can be achieved through various established organic chemistry methodologies. These routes often involve the coupling of a furan ring precursor with a substituted phenyl group, followed by the introduction or modification of the carboxylic acid functionality.
Directed Synthetic Protocols for Halogenated Phenyl Furan Carboxylic Acids
One common and effective method for the synthesis of 5-aryl-2-furoic acids is through a Meerwein arylation reaction. This approach involves the reaction of a diazonium salt, generated from the corresponding aniline, with furan-2-carboxylic acid in the presence of a copper catalyst. sci-hub.se For the synthesis of this compound, the process would commence with the diazotization of 4-chloro-3-fluoroaniline. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reacted with furan-2-carboxylic acid, catalyzed by a copper(II) salt like copper(II) chloride, in a suitable solvent system such as acetone and water. sci-hub.se
Another viable synthetic strategy involves the oxidation of the corresponding aldehyde, 5-(4-chloro-3-fluorophenyl)-2-furaldehyde. This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halofurfural (e.g., 5-bromofurfural) and a suitable organoboron or organotin reagent derived from 1-chloro-2-fluoro-4-iodobenzene. The subsequent oxidation of the aldehyde to the carboxylic acid can be accomplished using various oxidizing agents. A common method is the use of silver nitrate (B79036) in the presence of sodium hydroxide. chemdad.com
A summary of a plausible synthetic approach via Meerwein arylation is presented in the table below.
| Step | Reactants | Reagents | Catalyst | Product |
| 1. Diazotization | 4-Chloro-3-fluoroaniline | Sodium nitrite, Hydrochloric acid | - | 4-Chloro-3-fluorobenzenediazonium chloride |
| 2. Arylation | 4-Chloro-3-fluorobenzenediazonium chloride, Furan-2-carboxylic acid | - | Copper(II) chloride | This compound |
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the final product, this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. A standard workup procedure following the synthesis typically involves extraction and washing steps. The crude product, often a solid, can be further purified by recrystallization from an appropriate solvent or a mixture of solvents. For furoic acid derivatives, solvents like ethanol, methanol, or aqueous mixtures are often employed. The choice of solvent is determined by the solubility of the compound at different temperatures, aiming for high solubility at elevated temperatures and low solubility at room temperature or below to maximize the recovery of pure crystals.
In cases where recrystallization is insufficient to remove impurities, column chromatography is a highly effective purification technique. Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is selected to achieve good separation of the desired product from any impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC). sci-hub.se
For the removal of colored impurities, treatment with activated carbon (e.g., Norite) during the recrystallization process can be effective. orgsyn.org The final, purified product is typically characterized by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to confirm its identity and purity.
| Technique | Description | Common Solvents/Materials |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Ethanol, Methanol, Water, Carbon tetrachloride |
| Column Chromatography | Separating the product from impurities based on their differential adsorption to a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl acetate mixtures (mobile phase) |
| Activated Carbon Treatment | Removing colored impurities by adsorption onto activated carbon. | Norite |
Green Chemistry Approaches in Furan-2-carboxylic Acid Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of furan-2-carboxylic acids and their derivatives, aiming to develop more sustainable and environmentally friendly processes.
Development of Sustainable and Eco-Friendly Synthetic Protocols for Substituted Furans
The development of sustainable synthetic protocols for substituted furans often focuses on the use of renewable starting materials, minimizing waste, and employing less hazardous reagents and solvents. Biomass-derived platform chemicals, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are attractive starting materials for the synthesis of furan derivatives. nih.govmdpi.com For instance, furan-2-carboxylic acid (furoic acid) can be produced from furfural, which is commercially derived from lignocellulosic biomass. rsc.org
The use of biocatalysis represents a significant advancement in the green synthesis of furan derivatives. Whole-cell biocatalysts have been developed for the oxidation of furfural to furoic acid under mild conditions, offering high selectivity and reducing the need for harsh chemical oxidants. mdpi.com Similarly, chemoenzymatic approaches, which combine chemical and enzymatic steps, can provide efficient and sustainable routes to furoic acid from renewable resources like corncob. mdpi.com
Another green chemistry strategy involves the direct carboxylation of furan derivatives using carbon dioxide (CO2) as a C1 source. For example, furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for bioplastics, can be synthesized by the carboxylation of 2-furoic acid with CO2, offering a more sustainable alternative to traditional oxidation methods. rsc.orgx-mol.com
| Green Chemistry Approach | Starting Material | Key Transformation | Advantages |
| Biocatalysis | Furfural | Oxidation | Mild reaction conditions, high selectivity, renewable feedstock. mdpi.com |
| Chemoenzymatic Synthesis | Corncob (source of furfural) | Dehydration and subsequent bio-oxidation | Utilization of renewable biomass, environmentally benign. mdpi.com |
| Direct Carboxylation | 2-Furoic acid | Reaction with CO2 | Use of a renewable C1 source, potential for carbon capture. rsc.orgx-mol.com |
Catalytic Systems in the Synthesis of 5-Arylfuran-2-carboxylic Acids
The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry in the synthesis of 5-arylfuran-2-carboxylic acids. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of the C-C bond between the furan ring and the aryl group. To enhance the sustainability of these processes, research has focused on developing catalysts with high turnover numbers and the ability to be recycled and reused. Heterogeneous catalysts, where the catalyst is supported on a solid material, offer advantages in terms of easy separation from the reaction mixture and potential for reuse.
Gold-catalyzed reactions have also emerged as a powerful tool in furan synthesis. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones to furans under mild conditions, with the catalyst being recyclable. organic-chemistry.org
In the context of oxidation reactions to form the carboxylic acid group, catalytic systems that utilize molecular oxygen as the ultimate oxidant are highly desirable from a green chemistry perspective. Metal-free catalytic systems, such as the use of a simple base like sodium tert-butoxide in dimethylformamide (DMF) with an oxygen atmosphere, have been developed for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid, avoiding the use of heavy metal oxidants. nih.gov Furthermore, catalytic strategies for the selective oxidation of HMF to intermediates like 5-formylfuran-2-carboxylic acid using supported gold catalysts have been reported, which can be a step towards the synthesis of more complex furan derivatives. tue.nlresearchgate.net
| Catalytic System | Reaction Type | Key Features | Green Advantages |
| Supported Palladium Catalysts | Cross-coupling (e.g., Suzuki) | Heterogeneous catalyst | Easy separation, reusability. |
| Supported Gold Nanoparticles | Cycloisomerization | Mild reaction conditions | Recyclable catalyst. organic-chemistry.org |
| Metal-Free Base Catalysis | Oxidation | Uses O2 as the oxidant | Avoids heavy metals, simple reagents. nih.gov |
| Supported Gold Catalysts | Selective Oxidation | High selectivity for desired products | Efficient use of oxidant, potential for continuous flow processes. tue.nlresearchgate.net |
Derivatization and Functionalization Strategies of the 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid Core
Formation of Carboxylic Acid Derivatives
The carboxylic acid group is a highly reactive functional group that can be readily converted into various derivatives such as esters, amides, acyl chlorides, and hydrazides. These derivatives not only alter the parent molecule's characteristics but also serve as key intermediates for further, more complex modifications.
Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of 5-(4-chloro-3-fluorophenyl)-2-furoic acid.
Esterification: The conversion to esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is an equilibrium process, and the removal of water can drive it toward the formation of the ester product.
Amidation: The formation of amides from the furoic acid core generally requires the activation of the carboxylic acid group to facilitate the reaction with an amine. researchgate.net A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, before reacting with the desired amine. researchgate.net These methods allow for the synthesis of a diverse range of primary, secondary, and tertiary amides.
Table 1: Esterification and Amidation Reactions
| Starting Material | Reagent(s) | Product Type | Transformation Description |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Furoate Ester | Acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester. |
The conversion of this compound into its corresponding acyl chloride, 5-(4-chloro-3-fluorophenyl)-2-furoyl chloride, is a critical step for synthesizing various derivatives. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and hydrazines.
The most common method for preparing acyl chlorides from carboxylic acids is by treatment with thionyl chloride (SOCl₂). wikipedia.orgbeilstein-journals.org This reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride. mdpi.com Other reagents, such as oxalyl chloride or phosphorus pentachloride (PCl₅), can also be employed for this transformation. google.com The resulting 5-(4-chloro-3-fluorophenyl)-2-furoyl chloride is typically used in subsequent reactions without extensive purification.
Table 2: Acyl Chloride Formation
| Starting Material | Reagent(s) | Product | Transformation Description |
|---|
Furoic hydrazides are valuable intermediates, particularly for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net The synthesis of 5-(4-chloro-3-fluorophenyl)-2-furoic hydrazide typically proceeds via a two-step sequence. First, the parent furoic acid is converted into an ester, commonly a methyl or ethyl ester, through Fischer esterification as previously described.
In the second step, the resulting ester undergoes nucleophilic acyl substitution with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. nih.govniscpr.res.in The reaction is generally heated to reflux to ensure complete conversion. The hydrazide product often precipitates from the reaction mixture upon cooling and can be isolated through filtration. These hydrazides serve as key building blocks for constructing heterocyclic rings like oxadiazoles (B1248032) and triazoles. nih.gov
Table 3: Furoic Hydrazide Synthesis
| Intermediate | Reagent(s) | Product | Transformation Description |
|---|
Heterocyclic Annulation and Scaffold Modifications
Building upon the functionalized core, new heterocyclic rings can be constructed. These modifications can significantly alter the three-dimensional structure and electronic properties of the parent molecule.
The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry. A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.gov Starting from 5-(4-chloro-3-fluorophenyl)-2-furoic hydrazide, the first step is N-acylation with an aromatic or aliphatic carboxylic acid (or its corresponding acyl chloride) to form the diacylhydrazine.
This intermediate is then subjected to cyclodehydration using a dehydrating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, which typically requires heating. niscpr.res.in This reaction sequence results in the formation of a stable 1,3,4-oxadiazole ring where one of the substituents is the 5-(4-chloro-3-fluorophenyl)-2-furyl group, and the other is derived from the acylating agent used. luxembourg-bio.comorganic-chemistry.org
Table 4: 1,3,4-Oxadiazole Synthesis
| Starting Material | Reagent(s) | Product Type | Transformation Description |
|---|
The incorporation of a morpholine (B109124) ring is a common strategy in drug design to improve properties such as aqueous solubility and metabolic stability. researchgate.net For this compound, the most direct approach to introduce a morpholine moiety is through the formation of a morpholine amide.
This is achieved by reacting the furoic acid with morpholine. As with other amidation reactions, this typically requires activation of the carboxylic acid. The furoic acid can first be converted to the highly reactive 5-(4-chloro-3-fluorophenyl)-2-furoyl chloride, which then readily reacts with morpholine to yield the target amide, N-[5-(4-chloro-3-fluorophenyl)-2-furoyl]morpholine. Alternatively, standard peptide coupling agents (e.g., EDC, DCC) can be used to facilitate the direct condensation of the carboxylic acid with morpholine. researchgate.net
Table 5: Morpholine Amide Formation
| Starting Material | Reagent(s) | Product | Transformation Description |
|---|
Exploration of Other Furan-Fused Heterocyclic Systems
The furan (B31954) ring of this compound serves as a versatile platform for the construction of more complex, fused heterocyclic systems. Such annulation strategies are key to accessing novel scaffolds with unique three-dimensional structures and electronic properties. The carboxylic acid at the C2 position and the adjacent C3 carbon of the furan ring are primary sites for initiating cyclization reactions.
One common approach involves the conversion of the C2-carboxylic acid into a reactive intermediate, such as an acid chloride or an amide, which can then undergo intramolecular reactions. For instance, reaction of the furoic acid with a binucleophile can lead to the formation of a new heterocyclic ring fused to the furan core.
A prominent strategy is the synthesis of thieno[3,2-b]furan (B2985385) derivatives. This can be conceptualized through a multi-step sequence starting from the C2-furoic acid. The acid can be converted to an amide, followed by thionation and subsequent cyclization. A more direct approach might involve a formal [3+2] cycloaddition strategy, utilizing the inherent reactivity of the furan scaffold to build the adjacent thiophene (B33073) ring. researchgate.net While the literature does not specifically detail this for this compound, the general methodology for creating thieno[3,2-b]furans from furan precursors is well-established. researchgate.netresearchgate.net
Furthermore, intramolecular cyclization of derivatives can lead to various fused systems. For example, amides derived from the furoic acid can undergo cyclization under specific conditions. nih.gov The introduction of a suitable substituent at the C3 position of the furan ring can facilitate intramolecular reactions, leading to the formation of furo[2,3-b]furanones or other bicyclic systems. organic-chemistry.orgnih.govuni-regensburg.de These reactions often proceed via intermediates that leverage the electron-rich nature of the furan ring. nih.gov
Modification of the Halogenated Phenyl Moiety
The 4-chloro-3-fluorophenyl group is not merely a passive substituent; it is an active site for a variety of chemical transformations that can significantly alter the molecule's properties.
Subsequent Aromatic Transformations (e.g., nucleophilic aromatic substitution, electrophilic aromatic substitution on the phenyl ring)
Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of the title compound is substituted with two halogen atoms and is attached to the electron-withdrawing 5-(2-furoic acid) moiety, making it a candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In SNAr reactions, the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov The 5-(2-furoic acid) group at the C1 position acts as such an activating group for the chlorine atom at C4.
A key aspect of SNAr on this specific ring is the competition between the displacement of the chloro and fluoro substituents. Generally, in SNAr, the C-F bond is more reactive than the C-Cl bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state. masterorganicchemistry.comnih.gov This phenomenon is known as the "element effect". nih.gov Therefore, nucleophilic attack is expected to preferentially occur at the C3 position, displacing the fluoride (B91410). However, the position of the activating group and steric factors also play a crucial role. The furoic acid group is para to the chlorine, providing strong activation for its displacement. In contrast, it is meta to the fluorine, offering no resonance stabilization for fluoride displacement. Consequently, substitution of the chlorine atom is generally favored.
Various nucleophiles, including alkoxides, amines, and thiolates, can be employed to displace the chlorine atom, leading to a diverse array of derivatives. mdpi.comnih.gov
Electrophilic Aromatic Substitution (EAS)
The phenyl ring can also undergo electrophilic aromatic substitution (EAS), although its reactivity is generally reduced by the deactivating effects of the halogen substituents and the electron-withdrawing furan ring system. minia.edu.eglibretexts.org The directing effect of the existing substituents determines the position of the incoming electrophile.
The directing effects of the substituents on the 4-chloro-3-fluorophenyl ring are summarized below:
| Substituent | Position | Type | Directing Effect |
| 5-(2-Furoic acid) | 1 | Deactivating (-I, -M) | meta-directing |
| Fluorine | 3 | Deactivating (-I > +M) | ortho, para-directing |
| Chlorine | 4 | Deactivating (-I > +M) | ortho, para-directing |
The combined influence of these groups dictates the regiochemical outcome. The fluorine at C3 directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The chlorine at C4 directs to its ortho positions (C3, C5). The large furan-based group at C1 directs meta (C3, C5). The positions are numbered relative to the furan attachment point. The C3 and C4 positions are already substituted. Therefore, electrophilic attack is most likely directed to the C5 position, which is ortho to the chlorine and meta to the furan group. The C2 position is also a possibility, being ortho to the furan and ortho to the fluorine, but may be sterically hindered. Reactions such as nitration, further halogenation, or sulfonation would likely yield the 5-substituted isomer as the major product. libretexts.orgyoutube.com
Strategic Introduction of Additional Substituents on the Phenyl Ring
Building on the principles of electrophilic aromatic substitution, additional functional groups can be strategically introduced onto the phenyl ring. The regioselectivity of these reactions is governed by the directing effects discussed previously.
For example, nitration of the phenyl ring using standard conditions (e.g., HNO₃/H₂SO₄) is predicted to introduce a nitro group primarily at the C5 position. This new substituent, being strongly deactivating, would further reduce the ring's reactivity towards subsequent electrophilic attack but could serve as a handle for further chemistry, such as reduction to an amine.
Similarly, halogenation (e.g., with Br₂/FeBr₃) would also be expected to yield the 5-bromo derivative. The introduction of a third halogen would further decrease the electron density of the aromatic ring.
The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on the 5-(4-chloro-3-fluorophenyl) moiety.
| Reaction | Reagents | Predicted Major Product Position | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-nitro | Position is ortho to Cl (activating for ortho/para) and meta to the furoic acid group (meta-directing). |
| Bromination | Br₂ / FeBr₃ | 5-bromo | Similar directing effects as nitration; ortho to the existing halogen. |
| Sulfonation | SO₃ / H₂SO₄ | 5-sulfonic acid | The directing effects favor substitution at the less sterically hindered position that is activated by existing groups. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Low to no reactivity | The ring is strongly deactivated by two halogens and the furoic acid group, generally inhibiting Friedel-Crafts reactions. |
These transformations underscore the synthetic utility of the halogenated phenyl ring, allowing for the systematic modification and diversification of the this compound scaffold.
Mechanistic Investigations of Reactions Involving 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid and Its Derivatives
Reaction Mechanism Elucidation in Synthesis
The synthesis of 5-(4-Chloro-3-fluorophenyl)-2-furoic acid involves the formation of a key carbon-carbon bond between the furan (B31954) ring and the substituted phenyl group, a process known as arylation. Subsequent modifications of the carboxylic acid group are also critical for creating various derivatives.
The introduction of the 4-chloro-3-fluorophenyl group at the C5 position of the 2-furoic acid core is typically achieved through cross-coupling reactions. While several methods exist for the arylation of heterocycles, mechanisms relevant to furan derivatives include palladium-catalyzed couplings and Meerwein arylations.
Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. The catalytic cycle, illustrated in the table below, involves a palladium(0) species.
Table 1: Mechanistic Steps of the Suzuki-Miyaura Cross-Coupling Reaction
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-chloro-3-fluorobenzene), forming a Pd(II) complex. | Aryl-Pd(II)-Halide Complex |
| Transmetalation | The aryl group from an organoboron compound (e.g., a furan-5-boronic acid derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. wikipedia.org | Diaryl-Pd(II) Complex |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnih.gov | Pd(0) Catalyst |
Meerwein Arylation: This method utilizes diazonium salts, which are generated from anilines. The reaction proceeds through a radical mechanism. researchgate.net The synthesis of 5-arylfuran-2-carboxylic acids has been successfully achieved using this protocol. researchgate.netpensoft.net
The mechanism involves:
Formation of Diazonium Salt: 4-Chloro-3-fluoroaniline is treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to generate the corresponding diazonium salt.
Radical Generation: A catalyst, typically a copper salt (e.g., CuCl₂), facilitates the single-electron reduction of the diazonium salt. This results in the loss of nitrogen gas (N₂) and the formation of a highly reactive aryl radical (•C₆H₃ClF).
Addition to Furan: The aryl radical adds to the electron-rich furan ring, preferentially at the C5 position. thieme-connect.com This addition temporarily disrupts the aromaticity of the furan ring, forming a radical intermediate.
Re-aromatization: The intermediate is oxidized, and a proton is lost to restore the aromaticity of the furan ring, yielding the 5-aryl-2-furoic acid product.
The carboxylic acid group of this compound is a versatile handle for synthesizing derivatives such as esters, amides, and acid chlorides through nucleophilic acyl substitution.
Formation of Acid Chlorides: The conversion of the carboxylic acid to a more reactive acid chloride is a common first step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used.
Mechanism with Thionyl Chloride: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).
Formation of Esters (Esterification):
Fischer Esterification: This acid-catalyzed method involves reacting the carboxylic acid with an alcohol. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alcohol then attacks this carbon, and after a series of proton transfers and the elimination of a water molecule, the ester is formed.
Via Acid Chlorides: A more efficient method involves reacting the acid chloride with an alcohol. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the alcohol's oxygen atom. Subsequent elimination of a chloride ion yields the ester.
Formation of Amides:
Via Acid Chlorides: The most common method for preparing amides from carboxylic acids is through the intermediate acid chloride. pensoft.net The acid chloride reacts readily with an amine. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. A proton is then removed from the nitrogen, and the chloride ion is eliminated, resulting in the formation of the amide. DCC (dicyclohexylcarbodiimide) can also be used as a coupling agent to directly form amides from the carboxylic acid and an amine. researchgate.net
Studies on Furan Ring Stability and Reactivity
The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it susceptible to reactions that can disrupt the ring system. acs.org
The furan ring is sensitive to acidic conditions. pharmaguideline.comallaboutchemistry.net Protonation can lead to polymerization or ring-opening reactions.
Protonation: In the presence of strong acids, the furan ring can be protonated. Protonation at the C2 (or C5) position is favored because the resulting carbocation is stabilized by three resonance structures, delocalizing the positive charge effectively. chemicalbook.com Protonation at C3 or C4 leads to a less stable intermediate with only two resonance structures.
Ring Opening: This superelectrophilic activation can make the furan ring susceptible to cleavage. mdpi.com Under acidic conditions, furan can be hydrolyzed to a 1,4-dicarbonyl compound. acs.org Electron-releasing substituents on the furan ring can enhance its reactivity towards acids, promoting polymerization. Conversely, electron-withdrawing groups, such as the carboxylic acid in 2-furoic acid, provide some stability against acid-induced degradation. pharmaguideline.com
Oxidative processes can also compromise the furan ring. Oxidation of the furan ring can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles. nih.gov The specific intermediate formed often depends on the substitution pattern of the furan ring. nih.gov
Electrophilic Aromatic Substitution: The furan ring is electron-rich due to the delocalization of one of the oxygen atom's lone pairs into the ring system. wikipedia.org This makes it significantly more reactive than benzene towards electrophiles. chemicalbook.compearson.compearson.com
Regioselectivity: Electrophilic attack occurs preferentially at the C2 and C5 positions. This is because the intermediate carbocation (sigma complex) formed upon attack at these positions is more stable, with the positive charge delocalized over more atoms (including the oxygen) via resonance. chemicalbook.compearson.comquora.com Attack at C3 or C4 results in a less stable intermediate.
Common Reactions: Furan undergoes typical electrophilic substitution reactions like nitration, halogenation, and acylation, often under milder conditions than those required for benzene. pharmaguideline.comnumberanalytics.com For instance, bromination can occur at low temperatures to yield 2-bromofuran. wikipedia.org
Table 2: Comparison of Intermediates in Electrophilic Attack on Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability |
|---|---|---|
| C2 (or C5) | 3 | More Stable (Favored) |
Nucleophilic Reactions: Nucleophilic attack on an unsubstituted furan ring is uncommon due to the ring's electron-rich nature. However, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic substitution. pharmaguideline.com Halofurans, particularly those with additional electron-withdrawing substituents, are more reactive towards nucleophiles. pharmaguideline.com
Degradation Pathway Analysis of Furan Derivatives
Furan derivatives can degrade through various pathways, including thermal decomposition and oxidation.
Thermal Decarboxylation: 2-Furoic acid derivatives can undergo decarboxylation (loss of CO₂) upon heating to form furan. Studies have shown that this process is activated at temperatures around 140-160°C. nih.gov This pathway is a significant route for the formation of furan in thermally processed foods. nih.govresearchgate.net
Oxidative Ring Cleavage: Strong oxidizing agents can lead to the cleavage of the furan ring. acs.org This reaction can result in the formation of unsaturated dicarbonyl compounds. In biological systems, cytochrome P450-catalyzed oxidation of the furan ring is a key step in the metabolism of many furan-containing compounds, leading to the formation of reactive enedione or epoxide intermediates. nih.gov The presence of multiple substituents on the furan ring may sterically hinder and stabilize these reactive intermediates. nih.gov In some cases, furfural (B47365) can be prone to degradation at elevated temperatures in aqueous alkaline solutions. acs.orgnih.gov
Investigations into Photo-Degradation Mechanisms of Related Furan and Thiazole (B1198619) Compounds
The photochemical behavior of furan and thiazole rings, which are core structures in many pharmaceutical and industrial compounds, is complex and can proceed through various mechanisms. netsci-journal.commdpi.com The presence of different substituents can significantly influence the reaction pathways. nih.gov
Research into the photochemistry of furan derivatives has revealed several potential degradation pathways. netsci-journal.com Upon direct irradiation, furan can undergo isomerization to form "Dewar furan" (an unstable bicyclic isomer), which can then lead to the formation of cyclopropene (B1174273) derivatives. netsci-journal.com Sensitized reactions, on the other hand, are characterized by the formation of cyclopropenyl derivatives. netsci-journal.com The specific pathway is highly dependent on the nature of the heterocycle and its substituents. netsci-journal.com For some furanone analogues of the drug combretastatin (B1194345) A-4, it was found that incorporating an arylidene moiety significantly improved photostability by delocalizing the central double bond of the 1,3,5-hexatriene (B1211904) system, which limits 6π-electrocyclization reactions. nih.gov
In the case of thiazole derivatives , studies have shown that photo-degradation can be initiated by reaction with singlet oxygen. nih.gov A detailed investigation of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, a compound structurally related to the subject of this article, revealed a specific mechanism. nih.gov Upon exposure to visible light, the compound is believed to react with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This reaction results in an unstable endoperoxide intermediate, which subsequently rearranges to form the final degradation product. nih.gov This type of photo-oxygenation has been observed for thiazole-containing compounds that have specific substituents, such as aryl rings. nih.gov Other studies on thiazole in low-temperature argon matrices have identified major ring-opening photoreactions initiated by the cleavage of the S1-C2 bond. researchgate.net
The table below summarizes the primary photo-degradation mechanisms observed for related furan and thiazole compounds.
| Heterocyclic Ring | Proposed Mechanism | Key Intermediates | Influencing Factors |
| Furan | Photoisomerization | Dewar Furan, Cyclopropenyl derivatives | Direct vs. Sensitized Irradiation |
| Thiazole | [4+2] Diels-Alder Cycloaddition with Singlet Oxygen | Endoperoxide | Aryl Ring Substituents |
| Thiazole | Ring-Opening via S1-C2 Bond Cleavage | syn-2-isocyanoethenethiol, 2-isocyanothiirane | Matrix Isolation Conditions |
Analysis of Degradation Products and Their Formation Pathways
The identification of degradation products is essential for elucidating the complete reaction pathway. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are critical in this process. nih.gov
For the thiazole derivative, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, a single primary photo-degradation product was identified after stress testing with visible light. nih.gov Through a combination of accurate mass measurement, hydrogen/deuterium exchange, and fragmentation pathway analysis, the degradation product was identified as 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide . nih.gov The formation of this amide involves the rearrangement of the unstable endoperoxide intermediate formed during the initial photo-oxygenation step. nih.gov
In studies of furan compounds, thermal degradation of 2-furoic acid has been shown to produce furan through a decarboxylation reaction, particularly at temperatures above 140-160 °C. nih.gov This pathway is relevant as photo-degradation can sometimes lead to similar bond-cleavage events. The oxidation of related compounds like furfural can also lead to the formation of 2-furoic acid, which can then degrade further. researchgate.netrsc.org Comparative degradation studies of a model thiazole pollutant, thioflavin T (ThT), using an advanced oxidation process (UV + H₂O₂) and an enzymatic approach, revealed distinct degradation pathways and products, highlighting how the degradation method influences the final chemical species. nih.gov
The following table details the identified degradation products and their proposed formation pathways for related furan and thiazole compounds.
| Original Compound Class | Degradation Product | Proposed Formation Pathway | Analytical Method(s) |
| Aryl-substituted Thiazole Acetic Acid | 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide | Rearrangement of an endoperoxide intermediate following a [4+2] cycloaddition with singlet oxygen. nih.gov | LC-MS/MS, NMR nih.gov |
| 2-Furoic Acid | Furan | Thermal decarboxylation. nih.gov | Headspace Gas Chromatography-Mass Spectrometry nih.gov |
| Thioflavin T (Thiazole Pollutant) | Multiple Intermediates | Varied based on method (UV + H₂O₂ vs. Enzymatic). nih.gov | LC-MS, LC-MS/MS nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques in Research of 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and their spatial relationships.
High-Resolution 1H NMR Spectroscopy for Proton Assignment
High-resolution 1H NMR spectroscopy is instrumental in identifying the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For 5-(4-Chloro-3-fluorophenyl)-2-furoic acid, the 1H NMR spectrum is expected to show distinct signals for the protons on the furoic acid ring and the substituted phenyl ring.
Based on the spectrum of the analogue, 5-(4-Chlorophenyl)-2-furoic acid, and considering the electronic effects of the additional fluorine atom, the following proton assignments for this compound can be predicted. The fluorine atom, being highly electronegative, will induce deshielding effects on nearby protons, causing their signals to appear at a higher chemical shift (downfield). Furthermore, the fluorine nucleus will couple with adjacent protons, leading to additional splitting of their signals.
Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 (Furan) | ~7.2-7.4 | d | JH3-H4 ≈ 3.5 |
| H-4 (Furan) | ~6.8-7.0 | d | JH4-H3 ≈ 3.5 |
| H-2' (Phenyl) | ~7.8-8.0 | dd | JH2'-H6' ≈ 2.0, JH2'-F ≈ 6.0 |
| H-5' (Phenyl) | ~7.5-7.7 | t | JH5'-H6' ≈ 8.5, JH5'-F ≈ 8.5 |
| H-6' (Phenyl) | ~7.6-7.8 | ddd | JH6'-H5' ≈ 8.5, JH6'-H2' ≈ 2.0, JH6'-F ≈ 0.5 |
| COOH | >12.0 | br s | - |
d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet
13C NMR Spectroscopy for Carbon Skeleton Elucidation
13C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom. For this compound, the presence of the electronegative fluorine and chlorine atoms, as well as the oxygen atoms in the furoic acid moiety, will significantly influence the chemical shifts.
The carbon atoms directly bonded to or in close proximity to the fluorine atom will experience a direct carbon-fluorine coupling (JC-F), which will split their signals into doublets. The magnitude of this coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.
Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
| C-2 (Furan) | ~145-148 | - |
| C-3 (Furan) | ~118-120 | - |
| C-4 (Furan) | ~112-114 | - |
| C-5 (Furan) | ~155-158 | - |
| C-1' (Phenyl) | ~128-130 | d, ³JCF ≈ 3-5 |
| C-2' (Phenyl) | ~115-117 | d, ²JCF ≈ 20-25 |
| C-3' (Phenyl) | ~158-162 | d, ¹JCF ≈ 240-260 |
| C-4' (Phenyl) | ~120-122 | d, ²JCF ≈ 15-20 |
| C-5' (Phenyl) | ~130-132 | d, ⁴JCF ≈ 1-3 |
| C-6' (Phenyl) | ~125-127 | d, ³JCF ≈ 3-5 |
| COOH | ~160-165 | - |
d = doublet
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating complex structural features.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-3 and H-4 of the furan (B31954) ring, and between adjacent protons on the phenyl ring (e.g., H-5' and H-6'; H-2' and H-6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the signals from the 1H and 13C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected between the furan protons (H-3 and H-4) and the carbons of the phenyl ring, confirming the connectivity between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could provide information about the preferred conformation of the molecule, for example, by showing through-space interactions between the protons of the furan ring and the phenyl ring.
Utilization of 19F NMR for Fluorine-Containing Analogues
19F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shift of the fluorine signal is very sensitive to its electronic environment. For this compound, a single signal would be expected in the 19F NMR spectrum. This signal would be split into a doublet of doublets due to coupling with the adjacent protons, H-2' and H-5'. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₆ClFO₃.
The theoretical exact mass can be calculated using the most abundant isotopes of each element:
¹²C: 12.000000
¹H: 1.007825
³⁵Cl: 34.968853
¹⁹F: 18.998403
¹⁶O: 15.994915
Calculated Exact Mass for C₁₁H₆³⁵ClFO₃: 240.0000 (approx.)
An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million would provide strong evidence for the proposed elemental composition of this compound. The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structural Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and selectivity for both purity assessment and structural elucidation. In a typical workflow, a reversed-phase liquid chromatography column is employed to separate the target compound from any impurities or starting materials. The mobile phase composition, often a gradient of acetonitrile and water with a formic acid modifier, is optimized to achieve sharp, symmetrical peaks.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly utilized ionization technique for this class of compounds, typically operating in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is then used to determine the accurate mass of the molecular ion, which should correspond to the theoretical monoisotopic mass of this compound (C₁₁H₆ClFO₃).
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Expected Ion | [M-H]⁻ |
| Theoretical m/z | 238.9915 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is instrumental in confirming the molecular structure of this compound. In this process, the precursor ion, [M-H]⁻, is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the unambiguous identification of its constituent parts.
Key fragmentation pathways for this compound would include the loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation for carboxylic acids. Another expected fragmentation would be the cleavage of the bond between the furan ring and the phenyl group, yielding ions corresponding to the individual ring systems. The specific masses of these fragment ions are then compared against theoretical values to provide definitive structural confirmation.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 238.9915 | 195.0016 | CO₂ |
| 238.9915 | 129.9614 | C₅H₂O₃ |
| 195.0016 | 160.0198 | Cl |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.
The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp, intense peak around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The presence of the aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ range. Finally, the C-Cl and C-F stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹ and around 1000-1400 cm⁻¹ respectively.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Furan) | 1000-1300 |
| C-F | 1000-1400 |
| C-Cl | < 800 |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of the empirical formula of this compound (C₁₁H₆ClFO₃). This technique determines the percentage composition of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 54.90 |
| Hydrogen (H) | 2.51 |
| Chlorine (Cl) | 14.73 |
| Fluorine (F) | 7.90 |
| Oxygen (O) | 19.95 |
X-ray Crystallography for Solid-State Structure Determination
While the previously mentioned techniques provide valuable information about connectivity and purity, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable single crystal of this compound.
Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This data provides unambiguous confirmation of the molecular structure, as well as insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the solid state.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Computational Chemistry and Theoretical Investigations on 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely used to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.
The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, are crucial for predicting how the molecule will interact with other chemical species. The distribution of electron density, often visualized through electrostatic potential maps, can identify electrophilic and nucleophilic sites within the molecule, which are key to its chemical reactivity.
Table 1: Predicted Electronic Properties of 5-(4-Chloro-3-fluorophenyl)-2-furoic Acid based on DFT Calculations on Analogous Compounds
| Property | Predicted Value | Significance |
| Ionization Potential (eV) | ~8.5 | Energy required to remove an electron. |
| Electron Affinity (eV) | ~2.0 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | ~3.25 | Resistance to change in electron distribution. |
| Electronegativity (χ) | ~5.25 | Tendency to attract electrons. |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar aromatic carboxylic acids in computational studies.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring is expected to influence the energies of the frontier orbitals.
Table 2: Frontier Orbital Properties of this compound (Hypothetical)
| Parameter | Predicted Energy (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability. |
| LUMO Energy | -1.3 | Electron-accepting capability. |
| HOMO-LUMO Gap | 5.5 | High chemical stability. |
Note: These values are illustrative and based on computational studies of related aromatic compounds.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotational degree of freedom between the furan (B31954) and phenyl rings, multiple conformations are possible.
Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding the molecule's preferred shape and how it might change in different environments. The dihedral angle between the furan and phenyl rings is a key parameter in this analysis. For similar bi-aryl compounds, it has been shown that the planarity or non-planarity of the molecule can significantly affect its electronic properties and biological activity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions.
Conformational Sampling and Dynamic Behavior
While quantum chemical calculations provide information about static molecular structures, MD simulations allow for the exploration of the conformational space of a molecule in a dynamic context. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion over time.
This approach allows for the sampling of a wide range of conformations and provides insights into the flexibility of the molecule. The results of an MD simulation can reveal the most populated conformational states and the timescales of transitions between them. Such simulations on related furo[2,3-d]pyrimidine (B11772683) derivatives have been used to understand their dynamic binding to biological targets. rsc.orgnih.gov
Intermolecular Interactions and Solvent Effects
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. The interactions between this compound and surrounding water molecules, for example, can be explicitly modeled.
These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water, as well as other non-covalent interactions. Understanding these solvent effects is crucial, as they can significantly influence the molecule's conformation, stability, and reactivity. The study of tetrahydro-2-furoic acid has shown that interaction with water can alter its conformational distribution. rsc.org
Structure-Property Relationship Studies (Theoretical)
Theoretical structure-property relationship studies are fundamental to understanding how the unique arrangement of atoms and functional groups in this compound dictates its chemical behavior. The presence of a furoic acid moiety linked to a di-substituted phenyl ring creates a molecule with distinct electronic and conformational characteristics.
The furoic acid group, with its carboxylic acid function on a furan ring, is an electron-withdrawing system. The phenyl ring, substituted with a chlorine atom at the para-position and a fluorine atom at the meta-position, also exhibits significant electronic effects. Chlorine and fluorine are both electronegative halogens that exert an inductive electron-withdrawing effect (-I). However, they also possess lone pairs that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). In halogens, the inductive effect typically dominates. The combined influence of these substituents on the phenyl ring modulates the electronic communication between the two aromatic rings.
Computational models of similar 5-phenyl-furan-2-carboxylic acids have shown that the dihedral angle between the furan and phenyl rings is a critical parameter. mdpi.com This angle, which represents the degree of twist between the two rings, influences the extent of π-conjugation. A more planar conformation allows for better orbital overlap, facilitating electron delocalization across the molecule, which in turn affects its stability, electronic spectra, and reactivity. For this compound, steric hindrance between the ortho-hydrogen of the phenyl ring and the adjacent hydrogen on the furan ring would likely lead to a non-planar ground state geometry, a common feature in 5-phenylfuran derivatives. mdpi.com
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be distributed primarily over the furan ring and the phenyl ring, as these are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be centered on the carboxylic acid group and the furan ring, which are the more electron-deficient regions. The electron-withdrawing nature of the chloro and fluoro substituents would lower the energy of both the HOMO and LUMO compared to an unsubstituted 5-phenyl-2-furoic acid.
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In a hypothetical MEP map of this compound, the most negative potential would be localized on the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its high acidity. The aromatic rings would show a more complex potential distribution due to the competing inductive and resonance effects of the substituents.
Fukui Functions: Fukui functions are used to predict the local reactivity of different atomic sites in a molecule. They quantify the change in electron density at a particular point when an electron is added or removed. This allows for a more detailed prediction of regioselectivity for both electrophilic and nucleophilic attacks. For instance, calculations on similar aromatic systems have shown that specific carbon atoms on the rings are more susceptible to attack than others based on the values of the Fukui function. researchgate.net
Below is a hypothetical data table summarizing the predicted reactivity descriptors for this compound, calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Descriptor | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy empty orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Global Hardness (η) | 2.35 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 1.84 | A measure of the molecule's ability to accept electrons. |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual computational results may vary.
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction, identifying stationary points such as reactants, products, and intermediates, and locating the transition states that connect them.
A key reaction for this molecule is the deprotonation of the carboxylic acid group. While this is a simple acid-base reaction, computational models can accurately predict the pKa of the molecule by calculating the Gibbs free energy change for the dissociation in a solvent continuum model. mdpi.com The electron-withdrawing effects of the furan ring and the halogenated phenyl group are expected to stabilize the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than benzoic acid.
Another important reaction pathway to consider is electrophilic aromatic substitution on either the furan or the phenyl ring. The furan ring is generally more activated towards electrophilic attack than the phenyl ring. Computational modeling can determine the relative activation energies for substitution at different positions. For the furan ring, substitution is most likely to occur at the C4 position. For the phenyl ring, the directing effects of the chloro and fluoro substituents would need to be considered. Both are ortho-, para-directing, but deactivating. Modeling the transition states for electrophilic attack at the various possible positions would provide a clear picture of the reaction's regioselectivity.
For example, the decarboxylation of 2-furoic acid has been studied, and a proposed pathway involves the formation of furan. academax.com A similar computational study on this compound could elucidate the mechanism and energetics of its thermal decomposition. This would involve locating the transition state for the C-C bond cleavage of the carboxylic acid group.
Below is a hypothetical table of calculated activation energies for a representative electrophilic substitution reaction (nitration) on this compound.
| Reaction Site | Activation Energy (kcal/mol) | Predicted Outcome |
| Furan C4 | 18.5 | Major product |
| Phenyl C2 | 24.1 | Minor product |
| Phenyl C6 | 22.8 | Minor product |
Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling of reaction pathways. Actual values would require specific and intensive calculations.
Advanced Research Applications of 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid in Synthetic Chemistry
Role as a Key Building Block in Complex Chemical Syntheses
5-(4-Chloro-3-fluorophenyl)-2-furoic acid is increasingly recognized for its utility as a fundamental component in the assembly of intricate molecular structures. The presence of the carboxylic acid group on the furan (B31954) ring allows for a wide range of derivatizations, making it a valuable precursor for more elaborate molecules.
The carboxylic acid moiety of this compound is readily converted into a variety of functional groups, rendering it a versatile starting material for advanced organic intermediates. For instance, its conversion to the corresponding acyl chloride is a common first step, opening the door to the synthesis of a wide array of amides, esters, and ketones. These transformations are crucial for the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science.
The reaction of 5-aryl-2-furoic acids with arylamines, facilitated by reagents like phenylsulfonyl chloride under phase transfer catalysis, provides a direct route to N-aryl-5-aryl-2-furoyl amides in excellent yields. researchgate.net This methodology highlights the potential of this compound to be readily incorporated into amide-containing target molecules.
| Precursor | Reagents and Conditions | Advanced Intermediate | Potential Applications |
| This compound | Thionyl chloride or Oxalyl chloride | 5-(4-Chloro-3-fluorophenyl)-2-furoyl chloride | Synthesis of amides, esters, ketones |
| This compound | Various alcohols, Acid catalyst | Alkyl 5-(4-Chloro-3-fluorophenyl)-2-furoates | Pharmaceutical intermediates, fine chemicals |
| This compound | Various amines, Coupling agents (e.g., DCC, EDC) | N-Substituted-5-(4-Chloro-3-fluorophenyl)-2-furamides | Biologically active compounds |
This table illustrates the conversion of this compound into various advanced organic intermediates and their potential fields of application.
Development of Novel Reagents and Catalysts from this compound Derivatives
The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of novel reagents and catalysts. The furoic acid can act as a ligand, coordinating to metal centers to form complexes with potential catalytic activity.
Research into metal-furoate complexes has demonstrated their potential in various catalytic applications. For instance, 2-furoic acid has been utilized as a ligand in the synthesis of luminescent 4f-3d heterometallic one-dimensional coordination polymers and in the creation of an orally active antidiabetic vanadyl complex. chemicalbook.com Furthermore, ruthenium complexes have been shown to catalyze the selective conversion of furoic acid derivatives to multi-substituted furanacrylates. researchgate.net These examples underscore the potential for derivatives of this compound to serve as ligands in the design of new catalysts for a range of organic transformations.
| Furoic Acid Derivative | Metal Center | Catalyst Type | Potential Catalytic Applications |
| 5-Aryl-2-furoic acids | Ruthenium (Ru) | Homogeneous Catalyst | Alkenylation and decarboxylation-alkenylation reactions. researchgate.net |
| 3-Furoic acid | Rare Earths (RE) | Polymeric Network | Corrosion inhibition. mdpi.com |
| 5-Aryl-2-iminopyrrolyl ligands | Cobalt (Co) | Metal Complex | Hydroboration of styrenes and aldehydes. nih.gov |
This table summarizes the types of catalysts that can be developed from furoic acid derivatives and their potential applications in catalysis.
Exploration in Materials Science Research
The inherent properties of the this compound structure, such as its aromaticity, planarity, and potential for extended conjugation, make its derivatives attractive for exploration in materials science.
In the realm of organic semiconductors , furan-containing compounds are being investigated as alternatives to their thiophene-based counterparts. While furan has been less explored, studies have shown that it can exhibit comparable charge transport properties. The substitution of thiophene (B33073) with furan can influence molecular orbital energies, geometry, and packing in the solid state, all of which are critical factors for the performance of organic field-effect transistors (OFETs).
For nonlinear optical (NLO) materials , chromophores containing a furan ring as a conjugative bridge have been synthesized and characterized. The furan ring's ability to facilitate charge transfer is a key property for achieving a high second-order NLO response. Theoretical studies on furan homologues have shown that substitution of the heteroatom can systematically increase polarizability and hyperpolarizability. icaiit.org The design of molecules with donor and acceptor moieties connected by a π-conjugated system, which can include the furan ring, is a common strategy for creating materials with significant NLO properties.
| Material Class | Relevant Structural Features of Furan Derivatives | Key Research Findings |
| Organic Semiconductors | Planarity, potential for π-stacking, tunable electronic properties through substitution. | Furan units can lead to comparable charge transport properties as thiophene analogues in OFETs. |
| Nonlinear Optical (NLO) Materials | Extended π-conjugation, potential for intramolecular charge transfer. | Furan rings can act as effective conjugation bridges in NLO chromophores, contributing to significant first molecular hyperpolarizability (β) values. chemicalbook.com |
This table highlights the potential of furan-containing derivatives, such as those from this compound, in materials science applications.
Contribution to the Synthesis of Heterocyclic Scaffolds of Research Interest
5-Aryl-2-furoic acids are valuable precursors for the synthesis of a wide variety of heterocyclic scaffolds, which are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The carboxylic acid group can be transformed into various functional groups that can then participate in cyclization reactions to form new rings.
For example, 5-arylfuran-2-carbonyl chlorides, derived from the corresponding acids, react with potassium thiocyanate and subsequent treatment with amines to yield thiourea derivatives, which can then be cyclized. rsc.org Similarly, reactions with 5-(2-furyl)-1H-tetrazole can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles through ring-opening and recyclization. rsc.org These synthetic strategies demonstrate the utility of 5-aryl-2-furoic acids in constructing diverse five-membered heterocyclic systems.
Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures that can be further elaborated into a range of saturated and aromatic carbocyclic and heterocyclic products. nih.govacs.org This reactivity opens up avenues for the synthesis of fused heterocyclic systems.
| Starting Material | Reaction Partner(s) | Resulting Heterocyclic Scaffold |
| 5-Aryl-2-furoyl chloride | Potassium thiocyanate, Amines | 1,2,4-Thiadiazole derivatives. rsc.org |
| 5-Aryl-2-furoyl chloride | 5-(2-Furyl)-1H-tetrazole | 1,3,4-Oxadiazole (B1194373) derivatives. rsc.org |
| 5-Aryl-2-furoic acid | Hydrazides | chemicalbook.comresearchgate.netnih.govTriazolo[3,4-b] chemicalbook.comnih.govthiadiazole derivatives. rsc.org |
| 5-Aryl-2-furoic acid derivatives | Maleimides | 7-Oxabicyclo[2.2.1]heptene adducts (Diels-Alder). nih.govacs.org |
This table provides examples of the diverse heterocyclic scaffolds that can be synthesized from 5-aryl-2-furoic acid derivatives.
Future Directions and Emerging Research Avenues for 5 4 Chloro 3 Fluorophenyl 2 Furoic Acid
Exploration of Novel Synthetic Methodologies
The core structure of 5-(4-chloro-3-fluorophenyl)-2-furoic acid, a biaryl linkage between a phenyl ring and a furan (B31954) ring, is often constructed using cross-coupling reactions. Future research will likely focus on refining these methods for greater efficiency, sustainability, and scalability.
The Suzuki-Miyaura cross-coupling is a cornerstone for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. wwjmrd.com However, the use of heteroaryl compounds, such as furan derivatives, can present challenges, including catalyst inhibition and unwanted side reactions. organic-chemistry.org Traditional palladium catalysts often require harsh reaction conditions, which can be detrimental to the sensitive furan ring.
Future research is directed towards the development of highly active and stable palladium catalysts capable of facilitating the coupling of challenging substrates under milder conditions. Recent advancements have seen the emergence of catalyst systems composed of palladium and bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgmdma.ch These catalysts have demonstrated exceptional reactivity and a broad substrate scope, proving effective for the coupling of heteroaryl chlorides and unstable heteroaryl boronic acids. acs.orgresearchgate.netnih.gov The application of such advanced catalyst systems to the synthesis of this compound could lead to significantly improved yields, reduced reaction times, and milder reaction conditions.
| Catalyst Component | Ligand Type | Potential Advantages for Synthesis |
| Palladium | Metal Center | Highly effective for cross-coupling reactions |
| Dialkylbiphenylphosphine | Bulky, electron-rich | High stability and activity, suitable for challenging substrates organic-chemistry.org |
Continuous flow chemistry is rapidly becoming a transformative technology in the pharmaceutical and fine chemical industries. researchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. The synthesis of biaryl compounds has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology for producing molecules like this compound. rsc.orgbohrium.comrsc.org
| Flow Chemistry Advantage | Impact on Production |
| Enhanced Safety | Minimizes handling of hazardous reagents and intermediates |
| Precise Control | Allows for fine-tuning of temperature, pressure, and residence time |
| Scalability | Easily scalable from laboratory to industrial production |
| Integration | Enables sequential reactions in a single, continuous process frontiersin.org |
Advanced Functionalization Strategies
Beyond the synthesis of the core scaffold, future research will undoubtedly explore the late-stage functionalization of this compound to generate a library of novel derivatives. Advanced functionalization methods, such as C-H activation and photochemical transformations, offer powerful tools for modifying complex molecules with high precision.
Direct C-H bond activation has emerged as a highly attractive strategy in organic synthesis, as it allows for the introduction of new functional groups without the need for pre-functionalized substrates. acs.org Applying C-H activation to this compound could enable the selective modification of either the furan or the phenyl ring.
The C-H functionalization of furan cores can be challenging due to the sensitivity of the furan ring to harsh reaction conditions. nih.gov However, recent studies have demonstrated the feasibility of carbonate-promoted C-H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid, suggesting a potential pathway for introducing additional carboxylic acid groups onto the furan ring of the target molecule. stanford.edursc.orgresearchgate.net Similarly, palladium-catalyzed direct arylation has been successfully applied to furan-2-carboxylic acid derivatives. researchgate.netnih.gov These methods could be adapted to introduce a variety of substituents at the C5 position of the furan ring or other accessible C-H bonds, leading to novel analogues.
Visible-light photoredox catalysis has gained significant traction as a mild and powerful tool for a wide range of chemical transformations. mdpi.commdpi.com This methodology allows for the generation of reactive intermediates under ambient conditions, which is particularly advantageous for sensitive substrates like furan derivatives.
Future research could explore the use of photoredox catalysis for the C-H functionalization of the furan ring in this compound. For instance, ruthenium-catalyzed C2 arylation of furans using sulfonyl chlorides has been reported. nih.gov Furthermore, the photochemical processing of furan can lead to various transformations, including oxidation and isomerization, which could be harnessed to create novel molecular scaffolds. noaa.govrsc.orgnih.gov Furan photo-oxidation, for example, can generate reactive electrophilic species that can be trapped by nucleophiles to form new conjugates, offering a versatile platform for diversification. researchgate.nettcichemicals.com
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
| AI/ML Application | Potential Impact on Synthesis |
| Retrosynthesis Prediction | Identifies novel and efficient synthetic routes osu.educhemcopilot.com |
| Reaction Condition Optimization | Predicts optimal parameters to maximize yield and selectivity beilstein-journals.orgbohrium.com |
| Catalyst Discovery | Accelerates the identification of novel, highly active catalysts |
Retrosynthetic Analysis with AI Tools
For a target molecule such as this compound, an AI retrosynthesis tool would likely propose several synthetic routes. A common disconnection strategy would involve breaking the carbon-carbon bond between the furan ring and the chlorofluorophenyl ring. This would lead to two key synthons: a 5-substituted-2-furoic acid derivative and a substituted benzene (B151609) derivative. The AI would then identify commercially available starting materials corresponding to these synthons.
Hypothetical Retrosynthetic Pathways Proposed by AI:
Pathway A (Suzuki Coupling): The AI might suggest a Suzuki coupling reaction, a powerful method for forming C-C bonds. This would involve a disconnection to 5-bromo-2-furoic acid (or its ester) and (4-chloro-3-fluorophenyl)boronic acid. The AI would recognize this as a high-probability pathway due to the prevalence of Suzuki couplings in synthetic chemistry literature.
Pathway B (Stille Coupling): Alternatively, a Stille coupling could be proposed, using an organotin reagent. The precursors would be a 5-stannyl-2-furoic acid derivative and 1-bromo-4-chloro-3-fluorobenzene.
Pathway C (Other Cross-Coupling Reactions): The system could also explore other cross-coupling reactions, suggesting precursors suitable for Negishi (organozinc) or Heck couplings, depending on the available starting materials and reaction conditions cataloged in its database.
Table 1: Comparison of AI Retrosynthesis Platforms
| AI Tool/Platform | Core Technology | Key Features |
|---|---|---|
| ChemAIRS® (Chemical.AI) | Expert Rules & AI | Synthesizability assessment, impurity prediction, process chemistry analysis. chemical.ai |
| SYNTHIA™ (Merck KGaA) | Expert-Coded Rules & AI | Focus on green chemistry principles, pathway ranking, starting material sourcing. sigmaaldrich.com |
| AiZynthFinder | Monte Carlo Tree Search | Open-source platform, allows for pathway exploration and filtering. chemcopilot.com |
Predictive Modeling of Reaction Outcomes
These predictive models are trained on large datasets that include not only reactants and products but also detailed experimental conditions like temperature, solvent, catalyst, and reaction time. researchgate.net By analyzing these complex, multi-variable datasets, machine learning models, particularly neural networks and gradient boosting algorithms like XGBoost, can identify subtle patterns that govern reaction success. arocjournal.comarxiv.org
For the synthesis of this compound via a proposed Suzuki coupling, predictive models could be applied in several ways:
Yield Prediction: A trained model could predict the expected yield of the final product under various conditions. arxiv.org By inputting different combinations of catalysts (e.g., various palladium complexes), ligands, bases (e.g., potassium carbonate, sodium bicarbonate), and solvents (e.g., dioxane, toluene, water mixtures), the model can generate a predicted yield for each set of parameters. This enables the in silico optimization of the reaction before any materials are used. researchgate.netblackthorn.ai
Side Product Identification: The models can forecast the likelihood of competing reactions or the formation of impurities. mindmapai.app For instance, in the synthesis of the target compound, a potential side reaction could be the homocoupling of the boronic acid. An AI model could estimate the probability of this and other side reactions, helping the chemist to select conditions that minimize their occurrence. nih.gov
Condition Optimization: AI algorithms can systematically explore the entire "reaction space" to recommend optimal conditions. softformance.com Instead of manually testing a few variations, a researcher can use an AI to navigate thousands of potential combinations of temperature, pressure, and reagent concentrations to find the set of conditions that maximizes yield and purity. mindmapai.app
Table 2: Inputs and Outputs of Predictive Reaction Models
| Model Input | Description | Predicted Output |
|---|---|---|
| Reactant Structures | SMILES strings or molecular graphs of starting materials (e.g., 5-bromo-2-furoic acid, (4-chloro-3-fluorophenyl)boronic acid). | Major Product Structure |
| Catalyst/Ligand | Identity of the catalyst and any associated ligands. | Predicted Yield (%) nih.gov |
| Solvent(s) | The solvent system used for the reaction. | Potential Byproducts mindmapai.app |
| Reagents/Base | Other chemical inputs, such as the base used in a coupling reaction. | Optimal Temperature (°C) |
| Temperature & Time | The temperature and duration of the reaction. | Reaction Selectivity eurekalert.org |
Q & A
Q. What are the optimal synthetic routes for 5-(4-chloro-3-fluorophenyl)-2-furoic acid, and how can reaction yields be improved?
Methodological Answer: The synthesis of aryl-substituted furoic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the substituted phenyl group to the furan core. For example, analogous compounds like 2-fluoro-5-(4-fluorophenyl)pyridine are synthesized via palladium-catalyzed coupling . Optimization strategies include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced coupling efficiency.
- Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
Yields can be improved by controlling stoichiometry (1:1.2 aryl boronic acid to halide ratio) and inert atmosphere conditions .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for similar chloro-fluorophenyl derivatives .
- Spectroscopic Analysis :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to detect impurities ≤0.5% .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (Category 4 acute toxicity per GHS) .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential inhalation hazards.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor stability via periodic TLC or HPLC .
Advanced Research Questions
Q. How can researchers investigate the environmental persistence and ecotoxicological effects of this compound?
Methodological Answer: Adopt methodologies from long-term environmental studies like Project INCHEMBIOL :
- Fate Analysis :
- Partitioning : Measure log (octanol-water coefficient) to assess bioaccumulation potential.
- Degradation : Conduct photolysis (UV light) and hydrolysis (pH 4–9) experiments to determine half-lives.
- Ecotoxicology :
- Aquatic Toxicity : Use Daphnia magna acute immobilization tests (OECD 202).
- Soil Microcosms : Evaluate microbial diversity shifts via 16S rRNA sequencing after 60-day exposure .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity prediction.
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- QSAR Modeling : Train models with PubChem bioassay data (e.g., similar compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to predict IC₅₀ values .
Q. How can structural modifications enhance the compound’s efficacy in pharmacological applications?
Methodological Answer:
- Derivatization Strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the phenyl ring to enhance binding to hydrophobic enzyme pockets.
- Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to improve bioavailability.
- In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays and compare IC₅₀ values to structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
